2-ethenyl-1,3-dioxan-5-ol
Description
2-Ethenyl-1,3-dioxan-5-ol (CAS: 933791-84-5) is a six-membered 1,3-dioxane derivative featuring a hydroxyl group at position 5 and an ethenyl substituent at position 2. It is also known as 5-ethenyl-2,2-dimethyl-1,3-dioxan-5-ol, though its exact stereochemistry and synthesis pathway remain unspecified in available literature . The compound is structurally related to glycerol-derived acetals and ketals, which are widely used as solvents, fuel additives, and intermediates in pharmaceuticals and agrochemicals .
Properties
CAS No. |
4722-58-1 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-1,3-dioxan-5-ol typically involves the reaction of glycerol with an aldehyde, such as benzaldehyde, in the presence of an acidic catalyst. The reaction proceeds through an acetalization process, forming the dioxane ring. The optimal conditions for this reaction include a molar ratio of aldehyde to glycerol of 1:1.3, a catalyst such as p-toluenesulfonic acid, and a reaction temperature of around 120°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Sn-Al-MCM-41, has been shown to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-ethenyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-ethenyl-1,3-dioxan-5-one.
Reduction: Formation of 2-ethyl-1,3-dioxan-5-ol.
Substitution: Formation of 2-ethenyl-1,3-dioxan-5-chloride.
Scientific Research Applications
2-ethenyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable acetal linkages.
Industry: Utilized in the production of polymers and resins with specific properties
Mechanism of Action
The mechanism of action of 2-ethenyl-1,3-dioxan-5-ol involves its ability to undergo acetalization and deacetalization reactions. These reactions are catalyzed by acidic or basic conditions, allowing the compound to act as a protecting group for carbonyl compounds in organic synthesis. The molecular targets include carbonyl groups, and the pathways involve the formation and cleavage of acetal linkages .
Comparison with Similar Compounds
Structural and Stability Differences
The table below highlights key structural variations and stability trends among 2-ethenyl-1,3-dioxan-5-ol and its analogs:
Key Observations :
- Ring Size and Stability : Five-membered rings (e.g., solketal) are thermodynamically favored over six-membered analogs due to reduced ring strain. The six-membered 2,2-dimethyl-1,3-dioxan-5-ol is less stable (by 1.7 kcal/mol) than solketal due to unfavorable axial methyl interactions .
- Phenyl Group: Enhances rigidity and may improve UV stability, as seen in 2-phenyl-1,3-dioxan-5-ol . Methyl Group: Axial substitution in six-membered rings causes steric hindrance, reducing stability .
Physical and Chemical Properties
Notes:
- The phenyl-substituted analog’s solid state reflects increased molecular rigidity .
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